D-Arginine amide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

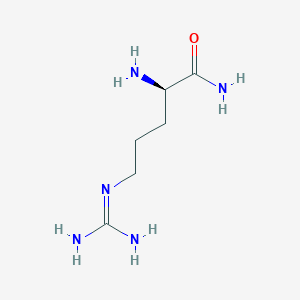

D-Arginine amide dihydrochloride is a synthetic derivative of the amino acid arginineThe compound is characterized by its molecular formula C6H15N5O·2HCl and is known for its role in peptide synthesis and as a biochemical reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Arginine amide dihydrochloride can be synthesized through the amidation of arginine. The process typically involves the reaction of arginine with an amine source under acidic conditions to form the amide bond. One common method involves the use of hydrogenation in the presence of a palladium catalyst on activated charcoal in a methanol/hydrochloric acid mixture .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar amidation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

D-Arginine amide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

D-Arginine amide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: Studied for its role in protein interactions and cellular processes.

Medicine: Investigated for potential therapeutic applications, including as a drug delivery vehicle and in gene therapy.

Industry: Utilized in the production of pharmaceuticals and biotechnology products

Mechanism of Action

The mechanism of action of D-Arginine amide dihydrochloride involves its interaction with specific molecular targets. It can modulate protein aggregation and cytotoxicity, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The compound’s guanidinium group plays a crucial role in binding to protein surfaces, preventing misfolding and aggregation .

Comparison with Similar Compounds

Similar Compounds

- L-Arginine amide dihydrochloride

- Nα-acyl arginine methyl ester hydrochloride

- Arginine N-alkyl amide dihydrochloride

- Arginine O-alkyl ester dihydrochloride

Uniqueness

D-Arginine amide dihydrochloride is unique due to its specific stereochemistry and the presence of the guanidinium group, which enhances its binding affinity to proteins and its effectiveness in preventing protein aggregation. This makes it particularly valuable in research focused on neurodegenerative diseases and protein chemistry .

Biological Activity

D-Arginine amide dihydrochloride (D-Arg amide) is a derivative of the amino acid arginine, known for its various biological activities and potential therapeutic applications. This article explores the biological activity of D-Arg amide, focusing on its mechanisms of action, effects on protein aggregation, and potential therapeutic uses, supported by relevant studies and data.

Overview of this compound

D-Arg amide is characterized by its chemical structure C6H17Cl2N5O and is recognized for its role in modulating various biological processes. Its properties are influenced by the presence of the amide group, which enhances its stability and bioactivity compared to L-arginine.

-

Protein Aggregation Modulation :

- D-Arg amide has been shown to influence protein aggregation, particularly in amyloid-beta and tau proteins associated with Alzheimer's disease. Studies indicate that arginine-rich peptides can inhibit the aggregation of these proteins, potentially reducing cytotoxicity in neurodegenerative conditions .

- The molecular mechanism involves the interaction of arginine with hydrophobic residues on proteins, which alters their aggregation pathways. For instance, D-Arg amide can prevent the self-association of amyloid-beta monomers by masking their hydrophobic surfaces .

-

Cytotoxicity and Stability :

- Research demonstrates that D-amino acids, including D-Arg, enhance the stability of peptides against proteolytic degradation. This stability is crucial for developing therapeutic peptides that require prolonged activity in biological systems .

- In vitro studies have shown that D-Arg amide exhibits mild cytotoxicity but significantly improves the stability of antimicrobial peptides, making them more effective against microbial infections .

Therapeutic Applications

D-Arg amide has been investigated for various therapeutic applications:

- Cardiovascular Health :

- Neurodegenerative Diseases :

Case Study 1: Amyloid-Beta Aggregation Inhibition

A study assessed the effect of D-Arg amide on amyloid-beta fibril formation. Results indicated that at specific concentrations, D-Arg amide significantly reduced fibril formation compared to controls, demonstrating its potential as a therapeutic agent in Alzheimer's disease management.

Case Study 2: Myocardial Contractility Enhancement

In a controlled experiment involving cardiomyocytes, the administration of D-Arg amide resulted in improved contractility metrics such as sarcomere length and contraction rates. These findings support its application in treating heart failure conditions where myocardial function is compromised .

Table 1: Effects of D-Arg Amide on Protein Aggregation

| Protein | Effect on Aggregation | Reference |

|---|---|---|

| Amyloid-Beta | Inhibition | |

| Insulin | Prevents Oligomerization | |

| Immunoglobulin G1 | Suppression at Physiological pH |

Table 2: Therapeutic Effects of D-Arg Amide

Properties

CAS No. |

203308-91-2 |

|---|---|

Molecular Formula |

C6H15N5O |

Molecular Weight |

173.22 g/mol |

IUPAC Name |

(2R)-2-amino-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m1/s1 |

InChI Key |

ULEBESPCVWBNIF-SCSAIBSYSA-N |

SMILES |

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl |

Isomeric SMILES |

C(C[C@H](C(=O)N)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)N)N)CN=C(N)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.